molecular formula C24H20ClN3O4 B10932065 4-chloro-3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10932065
M. Wt: 449.9 g/mol
InChI Key: KHJXLXISDARCNC-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C24H20ClN3O4/c1-31-20-10-6-17(7-11-20)23-22(25)24(18-8-12-21(32-2)13-9-18)27(26-23)15-16-4-3-5-19(14-16)28(29)30/h3-14H,15H2,1-2H3

InChI Key

KHJXLXISDARCNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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